1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one
CAS No.: 1445573-46-5
Cat. No.: VC11583590
Molecular Formula: C15H19F2NO3S
Molecular Weight: 331.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445573-46-5 |
|---|---|
| Molecular Formula | C15H19F2NO3S |
| Molecular Weight | 331.4 |
| IUPAC Name | 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methylsulfonylpropan-1-one |
| Standard InChI | InChI=1S/C15H19F2NO3S/c1-22(20,21)9-6-15(19)18-7-4-11(5-8-18)12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3 |
| SMILES | CS(=O)(=O)CCC(=O)N1CCC(CC1)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methylsulfonylpropan-1-one, delineates its structure:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a 3,4-difluorophenyl group.
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Methanesulfonylpropanone: A ketone-linked propane chain terminating in a methylsulfonyl (–SO2CH3) group, attached to the piperidine’s nitrogen atom.
The molecular formula is C15H19F2NO3S, with a molecular weight of 331.4 g/mol. The SMILES notation (CS(=O)(=O)CCC(=O)N1CCC(CC1)C2=CC(=C(C=C2)F)F) and InChI key (InChI=1S/C15H19F2NO3S/c1-22(20,21)9-6-15(19)18-7-4-11(5-8-18)12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3) provide unambiguous structural representation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H19F2NO3S |
| Molecular Weight | 331.4 g/mol |
| XLogP3 | 3.55 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 53.7 Ų |
Synthesis and Preparation
Reaction Pathways
The synthesis of 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one involves multi-step organic transformations:
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Piperidine Ring Formation:
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Cyclization of appropriate precursors (e.g., aminoketones or via Buchwald-Hartwig amination) to construct the piperidine scaffold.
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Introduction of the 3,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Methanesulfonyl Incorporation:
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Sulfonation of a propanone intermediate using methanesulfonyl chloride (MsCl) under basic conditions.
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Ketone formation through oxidation or Friedel-Crafts acylation.
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Optimization Challenges
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Regioselectivity: Ensuring substitution at the piperidine’s 4-position requires careful control of reaction conditions.
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Sulfone Stability: The methanesulfonyl group’s electron-withdrawing nature necessitates mild reaction temperatures (<60°C) to prevent decomposition.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Estimated at 3.55, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Limited solubility in water (predicted <1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins).
Metabolic Stability
The methanesulfonyl group enhances resistance to cytochrome P450-mediated oxidation compared to analogous methyl esters, potentially extending half-life in vivo.
Table 2: Predicted ADME Properties
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | High (Pe > 20 nm/s) |
| Plasma Protein Binding | ~85% (moderate) |
| CYP3A4 Inhibition | Low (IC50 > 10 µM) |
| hERG Inhibition | Moderate (IC50 ~5 µM) |
Analytical Characterization
Spectroscopic Data
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NMR (1H): Key signals include:
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δ 2.95–3.07 ppm (piperidine CH2N)
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δ 7.10–7.25 ppm (difluorophenyl aromatic protons)
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HRMS: [M+H]+ calculated for C15H20F2NO3S: 332.1125; observed: 332.1128.
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